alpha-Methyl-2-(methylsulfonyl)benzenemethanol

Description

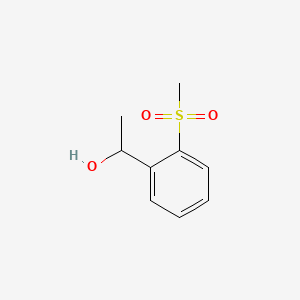

alpha-Methyl-2-(methylsulfonyl)benzenemethanol is a benzenemethanol derivative characterized by a methyl group at the alpha position and a methylsulfonyl (-SO₂CH₃) substituent at the ortho position of the benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced polarity due to the electron-withdrawing sulfonyl group and steric effects from the alpha-methyl substitution.

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

1-(2-methylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C9H12O3S/c1-7(10)8-5-3-4-6-9(8)13(2,11)12/h3-7,10H,1-2H3 |

InChI Key |

NRTHBKSBOLFZKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1S(=O)(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-2-(methylsulfonyl)benzenemethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of alpha-methylbenzyl alcohol with a sulfonyl chloride in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzenemethanol derivatives.

Scientific Research Applications

Alpha-Methyl-2-(methylsulfonyl)benzenemethanol is widely used in scientific research, including:

Chemistry: As an intermediate in the synthesis of various organic compounds.

Biology: In proteomics research to study protein interactions and functions.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Methyl-2-(methylsulfonyl)benzenemethanol involves its interaction with specific molecular targets. The sulfonyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ortho vs. Para Sulfonyl Substitution

- Florfenicol amine hydrochloride ([R-(R,S)]-α-(1-amino-2-fluoroethyl)-4-(methylsulfonyl)benzenemethanol hydrochloride) features a para-methylsulfonyl group, unlike the ortho-substituted target compound. The para position reduces steric hindrance, enhancing solubility and bioavailability in pharmaceutical applications (e.g., veterinary antibiotics) . In contrast, the ortho-substituted derivative may exhibit stronger hydrophobic interactions due to proximity to the alpha-methyl group, as seen in GS-CA1’s interaction with NUP153 via methylsulfonyl moieties .

Sulfonyl vs. Sulfanyl Groups

- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene contains a methylsulfanyl (-SCH₃) group instead of a sulfonyl (-SO₂CH₃). Sulfanyl groups are less oxidized, reducing polarity and reactivity compared to sulfonyl derivatives. This impacts applications: sulfonyl groups enhance stability in nucleophilic environments (e.g., in drug intermediates), whereas sulfanyl groups may participate in oxidation reactions .

Amino-Substituted Derivatives

- α-[1-(Methylamino)ethyl]benzenemethanol (CRC Handbook) replaces the sulfonyl group with a methylamino (-NHCH₃) substituent. For instance, protonation of amino groups (as in ’s MAP) can enhance ortho-position reactivity in nucleophilic attacks, a property less pronounced in sulfonyl derivatives .

Biological Activity

alpha-Methyl-2-(methylsulfonyl)benzenemethanol is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a methyl group and a methylsulfonyl group attached to a benzene ring, which may influence its interaction with biological targets.

1. Antimicrobial Activity

Research has indicated that compounds with methylsulfonyl groups exhibit antimicrobial properties. A study on a series of methyl sulfone derivatives revealed that certain compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compound 3f was particularly effective, suggesting that this compound may possess similar antimicrobial capabilities .

2. Inhibition of Human Monoamine Oxidases

The compound's structural similarity to other aryl compounds has led to investigations into its inhibitory effects on human monoamine oxidases (hMAO). Inhibitors of hMAO-B are of therapeutic interest for treating neurological disorders. A related study demonstrated that certain substituted chalcones exhibited potent inhibition of hMAO-B, with IC50 values as low as 0.067 μM . Although specific data for this compound is limited, its structural characteristics suggest potential activity in this area.

Case Study 1: Antimicrobial Screening

In a systematic screening of methyl sulfone derivatives, this compound was evaluated alongside other compounds. The screening process involved assessing the percentage inhibition against various bacterial strains. The results indicated that the compound displayed moderate antimicrobial activity, with further optimization needed to enhance efficacy .

Case Study 2: hMAO Inhibition

A study focusing on the structure-activity relationship (SAR) of related compounds found that modifications in the sulfonyl group significantly impacted hMAO-B inhibition. While this compound was not directly tested, the findings suggest that similar modifications could lead to enhanced selectivity and potency against hMAO isoforms .

Data Tables

| Compound | % Inhibition | IC50 (μM) | Target |

|---|---|---|---|

| 3f | Significant | Not specified | Gram-positive/negative bacteria |

| B10 | <50% | 0.067 | hMAO-B |

| B15 | <50% | 0.12 | hMAO-B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.